Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms. It is known for its diverse biological activities and applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of specific catalysts . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine using a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize metal-catalyzed synthesis and ring expansion reactions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, catalytic reduction of 1,8-naphthyridine with palladium on charcoal in ethanol yields the corresponding tetrahydro-derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include palladium on charcoal for reduction reactions and specific catalysts for multicomponent reactions. Reaction conditions often involve the use of solvents such as ethanol and the application of heat or air atmosphere .
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which exhibit diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications. It is used in the development of anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant agents . Additionally, this compound finds applications in diagnostics, agriculture, industrial endeavors, and photophysical applications .
Mechanism of Action
The mechanism of action of Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can reduce cell death induced by various compounds with different mechanisms of action, such as reticular stress, free radicals, and calcium overload . The compound’s pharmacological activities are attributed to its ability to modulate specific biological pathways and molecular targets .
Comparison with Similar Compounds
Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as 1,6-naphthyridines and 1,5-naphthyridines. While all these compounds share a common naphthyridine core, they differ in their specific functionalization and biological activities . For example, 1,6-naphthyridines are known for their anticancer and anti-HIV activities, whereas 1,5-naphthyridines exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties .
List of Similar Compounds
- 1,6-Naphthyridines
- 1,5-Naphthyridines
- 1,7-Naphthyridines
- 1,2,4-Triazolo-[4,3-a]-naphthyridines
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)9-6-8-4-3-5-12-10(8)13-7-9/h6-7H,2-5H2,1H3,(H,12,13) |
InChI Key |
UFTNMEQLLKTOPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NCCC2)N=C1 |
Origin of Product |
United States |
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